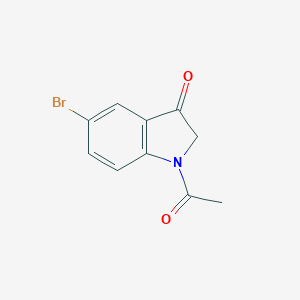

1-Acetyl-5-bromoindolin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-acetyl-5-bromo-2H-indol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-6(13)12-5-10(14)8-4-7(11)2-3-9(8)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJGSNRAQWDDJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(=O)C2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355173 | |

| Record name | 1-acetyl-5-bromoindolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106698-07-1 | |

| Record name | 1-acetyl-5-bromoindolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Indolin 3 One Derivatives with Specific Reference to 1 Acetyl 5 Bromoindolin 3 One Pathway Intermediates

Established Synthetic Routes for the Indolin-3-one Core

A variety of synthetic strategies have been developed to construct the indolin-3-one framework, ranging from classical methods to modern catalytic transformations. These approaches offer access to a wide array of substituted indolin-3-one derivatives, including those with complex stereochemical architectures.

Transition-Metal Catalyzed Annulation and Cycloaddition Reactions

Transition-metal catalysis has emerged as a powerful tool for the synthesis of indolin-3-ones, offering high efficiency and selectivity. nih.gov These methods often involve the construction of the heterocyclic ring system through annulation or cycloaddition reactions. For instance, rhodium(III)-catalyzed [4+1] annulation of 2-aminobenzaldehydes with allenes provides a direct route to 2,2-disubstituted 3-indolinones. google.com Similarly, copper-catalyzed oxidative dimerization of 2-aryl indoles can lead to the formation of C2-tetrasubstituted indolin-3-ones through an in situ dearomatization followed by dimerization or cross-addition with other indoles. nih.gov

Table 1: Examples of Transition-Metal Catalyzed Synthesis of Indolin-3-ones

| Catalyst | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Rh(III) | 2-Aminobenzaldehydes and Allenes | 2,2-Disubstituted 3-indolinones | Regio- and stereoselective [4+1] annulation via C-H activation. | google.com |

| Cu(OAc)₂ | 2-Aryl indoles | C2-Tetrasubstituted indolin-3-ones | In situ oxidative dearomatization followed by self-dimerization or cross-addition. | nih.gov |

| Pd(II) | 1-Alkynylindolin-3-ones | Pyrrolo[1,2-a]indoline derivatives | Intramolecular Conia-ene reaction. | mdpi.com |

Oxidative Dearomatization Strategies

Oxidative dearomatization of indole (B1671886) derivatives is a direct and efficient strategy for accessing the indolin-3-one core. synhet.com This approach involves the oxidation of the indole ring to generate a reactive intermediate, which can then be trapped by a nucleophile or undergo further transformations. A variety of oxidizing agents and catalytic systems have been employed for this purpose. For example, a metal-free approach using a TEMPO oxoammonium salt in the presence of sulfuric acid can mediate the oxidative dearomatization of indoles with aromatic ketones to yield 2,2-disubstituted indolin-3-ones. chemsrc.com Ruthenium-catalyzed oxidation of N-Boc indoles or 2-substituted indoles using oxidants like sodium periodate (B1199274) or tert-butyl hydroperoxide (TBHP) also provides a pathway to indolin-3-one derivatives. rsc.orgchemsrc.com

Cascade Reactions and Multicomponent Approaches to Indolin-3-ones

Cascade reactions and multicomponent reactions offer a highly atom- and step-economical approach to the synthesis of complex indolin-3-one structures from simple starting materials. These reactions involve a sequence of intramolecular or intermolecular transformations in a single pot, avoiding the isolation of intermediates. An example is the organocatalytic three-component cascade reaction of isatins, malononitrile, and phthalhydrazide (B32825) to furnish spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives. guidechem.com Another approach involves the cascade Fischer indolization/Claisen rearrangement of arylhydrazines and allyloxyketones to produce 2,2-disubstituted indolin-3-ones. google.com

Asymmetric Synthesis of Chiral Indolin-3-one Architectures

The development of asymmetric methods for the synthesis of chiral indolin-3-ones is of great importance, as these compounds are often found in biologically active molecules. wipo.inthbni.ac.in These strategies aim to control the stereochemistry at the C2 position, which is often a quaternary stereocenter. Organocatalysis has proven to be a particularly effective tool in this regard. For example, chiral phosphoric acid can catalyze the asymmetric synthesis of arylindolyl indolin-3-ones with both axial and central chirality through the reaction of 3-arylindoles with 2-aryl-3H-indol-3-ones. mdpi.com Merging transition metal catalysis with organocatalysis, such as a Cu(I)-catalyzed oxidative dearomatization followed by a proline-promoted asymmetric Mannich reaction, allows for the one-pot synthesis of C2-tetrasubstituted indolin-3-ones with high enantioselectivity. synhet.com

Gold(I)-Catalyzed Cascade Sequences

Gold(I) catalysis has emerged as a powerful method for the synthesis of indolin-3-one derivatives, particularly through cascade reactions involving the activation of alkynes and allenes. prepchem.com Gold(I) catalysts can promote the cyclization of azido-alkynes to generate an α-imino gold carbene, which can then undergo a stereoselective spirocyclization to yield spirocyclic indolin-3-ones. rsc.org Another gold(I)-catalyzed cascade involves the reaction of 4H-furo[3,2-b]indoles with allenamides, where the gold catalyst activates the allene (B1206475) for addition to the furan (B31954) ring, followed by a ring-opening/ring-closing sequence to afford 2-spiroindolin-3-ones. Furthermore, a gold/chiral amine relay catalysis has been developed for the asymmetric synthesis of C2-quaternary indolin-3-ones from 2-alkynyl arylazides and ketones.

Synthetic Pathways Leading to 1-Acetyl-5-bromoindolin-3-one Precursors

The synthesis of this compound relies on the preparation of key precursors, most notably 1-acetyl-5-bromoindoline (B1269029). The established route to this intermediate generally involves a multi-step sequence starting from indole or indoline (B122111).

A common strategy begins with the N-acetylation of indoline using an acetylating agent like acetyl chloride in the presence of a base, or acetic anhydride. prepchem.com The resulting N-acetylindoline is then subjected to bromination. The direct bromination of 1-acetylindoline (B31821) with bromine in a suitable solvent such as glacial acetic acid or 1,2-dichloroethane (B1671644) at low temperatures yields 1-acetyl-5-bromoindoline. prepchem.com An alternative brominating agent that can be used is N-bromosuccinimide. synhet.com

An overarching synthetic scheme for obtaining 5-bromoindole, which proceeds through 1-acetyl-5-bromoindoline as a key intermediate, involves the following steps:

Low-temperature, low-pressure liquid-phase hydrogenation of indole to yield indoline.

Acetylation of indoline to produce N-acetylindoline.

Bromination of N-acetylindoline to form N-acetyl-5-bromoindoline.

Deacetylation of N-acetyl-5-bromoindoline under acidic conditions to give 5-bromoindoline (B135996).

Oxidative dehydrogenation of 5-bromoindoline to furnish 5-bromoindole.

For the synthesis of the target compound, this compound, the crucial final step is the oxidation of the C3 position of 1-acetyl-5-bromoindoline. A reported method for a similar transformation involves the oxidation of 1-acetyl-5-bromo-3-formylindole with m-chloroperoxybenzoic acid (mCPBA) in dichloromethane (B109758) at 0 °C to room temperature, which suggests that mCPBA could be a suitable oxidant for the conversion of 1-acetyl-5-bromoindoline to this compound. Another general procedure for the preparation of N-acetylindoxyls (N-acetylindolin-3-ones) involves the treatment of the corresponding indoxyl acetate (B1210297) with sulfuric acid.

Table 2: Synthetic Steps for 1-Acetyl-5-bromoindoline (Precursor)

| Step | Reaction | Reagents and Conditions | Reference |

|---|---|---|---|

| 1 | Acetylation of Indoline | Acetyl chloride, triethylamine (B128534) or Acetic anhydride | synhet.comprepchem.com |

| 2 | Bromination of N-Acetylindoline | Bromine in 1,2-dichloroethane at 0-5 °C or N-bromosuccinimide | synhet.comprepchem.com |

Synthesis of Substituted Indolines and N-Acetylindolines

The indoline framework is a foundational component of numerous natural products and pharmaceutical agents, leading to the development of diverse synthetic methods. rsc.org These methods can be broadly categorized into transition metal-catalyzed processes and metal-free approaches. sigmaaldrich.com

A prevalent strategy for constructing the indoline ring involves the intramolecular cyclization of β-arylethylamine derivatives. Palladium-catalyzed intramolecular C-H amination has proven to be a highly efficient method for creating a wide range of substituted indolines under relatively mild conditions. synhet.com For instance, N-protected β-arylethylamines can undergo cyclization to afford the corresponding indoline products. Another significant route is the reduction of the indole nucleus. The heterocyclic ring of an indole can be reduced using reagents like sodium cyanoborohydride in acetic acid to yield the indoline structure. guidechem.com A common industrial method involves the catalytic hydrogenation of indole over a palladium on carbon catalyst.

Once the indoline core is formed, N-acetylation is a crucial step for producing intermediates like N-acetylindoline, the direct precursor to 1-acetyl-5-bromoindoline. This transformation is typically achieved by treating indoline with an acetylating agent. Common reagents for this purpose include acetyl chloride in the presence of a base like potassium carbonate or triethylamine, or by heating with acetic anhydride. organic-chemistry.org The N-acetyl group serves not only as a protecting group but also as a directing group in subsequent electrophilic substitution reactions, such as bromination. acs.org

Table 1: Selected Methods for N-Acetylation of Indolines

| Starting Material | Acetylating Agent | Base/Catalyst | Solvent | Product | Yield | Ref |

|---|---|---|---|---|---|---|

| Indoline | Acetyl chloride | K₂CO₃ | 1,2-Dichloroethane | N-Acetylindoline | 85.7% | |

| 5-Bromoisatin (B120047) | Acetic anhydride | - | Reflux | 1-Acetyl-5-bromoisatin | 70% |

Bromination Protocols for Indoline and Indole Scaffolds

The introduction of a bromine atom onto the indoline or indole scaffold is a key functionalization step. For the synthesis of intermediates leading to this compound, the regioselective bromination of N-acetylindoline is of primary importance. The N-acetyl group is an activating ortho-, para-director, which facilitates electrophilic substitution on the benzene (B151609) ring portion of the molecule.

The bromination of N-acetylindoline is commonly performed using N-bromosuccinimide (NBS) to afford 1-acetyl-5-bromoindoline. acs.org This reaction can be carried out in the presence of a catalytic amount of ammonium (B1175870) acetate. acs.org Alternatively, elemental bromine can be used as the brominating agent, often in a solvent like 1,2-dichloroethane at low temperatures (0-5°C) to control the reaction and prevent over-bromination. These conditions selectively yield the 5-bromo isomer, which is a direct precursor for further transformations. organic-chemistry.org

The bromination of the parent indole ring is more complex. Direct bromination of indole typically leads to substitution at the electron-rich C3 position of the pyrrole (B145914) ring. researchgate.net However, selective C5-bromination of certain indole alkaloids can be achieved under specific conditions, which plausibly proceed through an in-situ generated indoline intermediate. nih.gov This involves the nucleophilic addition of a solvent like methanol (B129727) to a C3-brominated indolenine intermediate, temporarily saturating the pyrrole ring and allowing for electrophilic substitution at the C5 position of the benzene ring. nih.gov

Table 2: Representative Bromination Reactions

| Substrate | Brominating Agent | Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|

| N-Acetylindoline | N-Bromosuccinimide (NBS) | Catalytic NH₄OAc | 1-Acetyl-5-bromoindoline | 83% | acs.org |

| N-Acetylindoline | Bromine (Br₂) | 1,2-Dichloroethane, 0-5°C | 1-Acetyl-5-bromoindoline | - | |

| 2,3-Dimethylindole | Bromine (Br₂) | CH₂Cl₂, Et₃N | 3-Bromo-2,3-dimethylindolenine | - | researchgate.net |

Accessing this compound through Isatin (B1672199) Derivatives

A sophisticated and direct route to the indolin-3-one scaffold involves the chemoselective reduction of isatin (1H-indole-2,3-dione) derivatives. Isatins feature two carbonyl groups at the C2 and C3 positions. The synthesis of an indolin-3-one requires the selective reduction of the C2-carbonyl (the amide carbonyl) while leaving the C3-carbonyl (the ketone) intact.

Recent advancements have shown that this selective transformation can be catalyzed by the strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, in combination with a hydrosilane reducing agent. acs.orgnih.gov This metal-free method proceeds under mild conditions and is tolerant of a wide range of functional groups. nih.gov By employing a reagent system such as B(C₆F₅)₃ and benzyldimethylsilane (B167491) (BnMe₂SiH), the C2-carbonyl of an N-substituted isatin can be selectively reduced to a methylene (B1212753) group (CH₂), thus converting the isatin ring into an indolin-3-one ring. nih.gov

To synthesize the target compound, this compound, the logical starting material for this pathway is 1-acetyl-5-bromoisatin. This precursor can be prepared by refluxing 5-bromoisatin with acetic anhydride. Subsequent treatment of 1-acetyl-5-bromoisatin with the B(C₆F₅)₃/hydrosilane system would be expected to furnish this compound directly. This single-step conversion from a readily available isatin derivative represents an efficient and modern approach to constructing the indolin-3-one core, avoiding more complex multi-step procedures. acs.orgnih.gov The synthesis of the target compound itself is also reported via the oxidation of precursor indoles.

Table 3: Pathway to this compound via Isatin Intermediate

| Step | Starting Material | Reagents | Product | Ref |

|---|---|---|---|---|

| 1 | 5-Bromoisatin | Acetic Anhydride, reflux | 1-Acetyl-5-bromoisatin | |

| 2 | 1-Acetyl-5-bromoisatin | B(C₆F₅)₃, Hydrosilane | This compound | acs.orgnih.gov |

Chemical Transformations and Derivatization Strategies Utilizing 1 Acetyl 5 Bromoindolin 3 One and Analogous Indolin 3 Ones

Functionalization at the Indolin-3-one Nucleus

The indolin-3-one nucleus possesses a unique electronic architecture that allows for diverse functionalization approaches. The presence of an N-acetyl group, a ketone at the C3 position, and a bromine atom at the C5 position in 1-acetyl-5-bromoindolin-3-one provides a rich platform for synthetic modifications.

The indole (B1671886) nucleus is generally considered a π-excessive heterocycle, making it prone to electrophilic substitution, with the C3 position being the most frequent site of attack. bhu.ac.in However, in indolin-3-ones, the C3 position is oxidized to a ketone, altering the typical reactivity. The chemistry is dominated by the activated C2 methylene (B1212753) group, the aromatic ring, and the N-acetyl group.

The C2 position, situated between the N-acetyl group and the C3-carbonyl, is highly activated and susceptible to both electrophilic and nucleophilic reactions. It can be deprotonated to form an enolate, which can then react with various electrophiles. Condensation reactions with aldehydes and ketones are common at this position. researchgate.net

Furthermore, the ketonic carbonyl group at C3 can undergo condensation reactions with reagents like thiosemicarbazide (B42300) to form derivatives such as thiosemicarbazones. nih.gov

Table 1: Summary of Substitution Reactions on the Indolin-3-one Nucleus

| Reactive Site | Reaction Type | Reagents/Conditions | Product Type |

| C2-Methylene | Condensation | Aldehydes, Ketones | 2-Arylidene-1-acetylindolin-3-ones researchgate.net |

| C3-Carbonyl | Condensation | Thiosemicarbazide | Indolin-3-one thiosemicarbazones nih.gov |

| C5-Bromo | Nucleophilic Substitution | Amines, Thiols, Alcohols | 5-Substituted indolin-3-ones |

Spirocyclic indolin-3-ones and the isomeric spirooxindoles are significant structural motifs present in many bioactive natural products and pharmacological agents. beilstein-journals.orgunimi.it The indolin-3-one core is a valuable precursor for constructing these complex three-dimensional structures.

A primary strategy involves cycloaddition reactions with 2-methyleneindolin-3-ones (exocyclic α,β-unsaturated ketones derived from indolin-3-ones). These intermediates participate in various cycloadditions, including [2+1], [3+2], and [4+2] reactions, to yield diverse spirocyclic systems. researchgate.net For instance, a base-promoted [2+1] annulation reaction between indolin-3-ones and bromosulfonium salts has been developed for the synthesis of C2-spirocyclopropyl-indolin-3-ones. researchgate.net

Gold-catalyzed cascade reactions provide another elegant route. A gold(I)-catalyzed reaction of 4H-furo[3,2-b]indoles with allenamides initiates a cascade involving C2 hydroarylation, furan (B31954) ring opening, and intramolecular spirocyclization to afford 2-spiroindolin-3-ones. unimi.it Similarly, a stereoselective synthesis of spirocyclic indolin-3-ones has been achieved through a gold(I)-catalyzed cascade cyclization of azido-alkynes. chemrxiv.org The Darzens reaction of isatins (indole-2,3-diones) with phenacyl bromides also yields spiro[indoline-3,2'-oxiran]-2-ones. beilstein-journals.org

Table 2: Selected Methods for Spirocyclic Indolin-3-one Synthesis

| Starting Material | Reaction Type | Key Reagents/Catalyst | Spirocycle Formed | Reference |

| Indolin-3-ones | [2+1] Annulation | Bromosulfonium Salts, Base | Spirocyclopropane researchgate.net | |

| Isatins | Darzens Reaction | Phenacyl Bromides, K₂CO₃ | Spiro-oxirane beilstein-journals.org | |

| 4H-Furo[3,2-b]indoles | Gold-Catalyzed Cascade | Allenamides, Gold(I) Catalyst | Spirocyclopentane unimi.itunimi.it | |

| Azido-alkynes | Gold-Catalyzed Cascade | Gold(I) Catalyst | Spirocyclic Indolin-3-one chemrxiv.org | |

| 3-Methyleneoxindoles, Isatins | Three-Component Reaction | Ammonium (B1175870) Acetate (B1210297), Piperidine | Dispiro[indoline-3,2'-quinoline-3',3''-indoline] beilstein-journals.org |

Electrophilic and Nucleophilic Substitutions

Catalyst-Mediated Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govfrontiersin.org For halo-substituted indolinones like this compound, these reactions are pivotal for introducing aryl, heteroaryl, or alkyl groups, significantly expanding molecular diversity.

The Suzuki-Miyaura coupling is a widely used method that pairs an organoboron compound with an organohalide using a palladium catalyst and a base. mt.comyonedalabs.com This reaction has been successfully applied to 5-bromoindoline-2,3-dione, an analog of the target compound, which was coupled with 3-pyridine boronic acid using a palladium catalyst to furnish the corresponding 5-(pyridin-3-yl)indoline-2,3-dione. researchgate.net The bromine atom at the C5 position of this compound is well-suited for such transformations.

The Heck reaction, another palladium-catalyzed process, couples an organohalide with an alkene. ustc.edu.cndifferencebetween.com This provides a means to introduce vinyl groups onto the indolinone scaffold. Other coupling reactions like the Sonogashira (coupling with terminal alkynes) and Buchwald-Hartwig amination (forming C-N bonds) are also applicable, leveraging the reactivity of the aryl bromide. ustc.edu.cnsemanticscholar.org These reactions typically proceed through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation (in Suzuki coupling) or carbopalladation (in Heck coupling), and finally reductive elimination to yield the product and regenerate the catalyst. yonedalabs.com

Table 3: Common Catalyst-Mediated Coupling Reactions for Bromoindolinones

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Reference |

| Suzuki-Miyaura | Organoboronic Acid/Ester | Pd(0) complex, Base | C-C (Aryl/Alkyl) | mt.comresearchgate.net |

| Heck | Alkene | Pd(0) complex, Base | C-C (Vinyl) | ustc.edu.cndifferencebetween.com |

| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) co-catalyst, Base | C-C (Alkynyl) | ustc.edu.cnsemanticscholar.org |

| Buchwald-Hartwig | Amine | Pd(0) complex, Base | C-N | ustc.edu.cn |

Rearrangement and Ring Expansion Methodologies

Skeletal rearrangements and ring expansion reactions of the indolin-3-one core provide access to more complex and often larger heterocyclic systems, such as quinolines and azepinones. sioc-journal.cnnih.gov These transformations involve the cleavage and formation of multiple bonds, often in a cascade fashion.

One notable strategy involves the acid-catalyzed ring expansion and aromatization of spirocyclohexene-3-oxindoles, which can be derived from indolin-3-one precursors. researchgate.net Depending on the acid catalyst used, this process can yield either cyclohepta[b]indoles or cyclohepta[b]indole-indoline conjugates. researchgate.net Another approach is the base-promoted ring expansion of indolin-2-ones with alkynyl ketones. sioc-journal.cn

A unique two-carbon ring expansion of the isatin (B1672199) ring has been reported to construct functionalized dibenzo[b,d]azepin-6-one scaffolds. nih.gov A domino reaction sequence involving olefination, isomerization, and Claisen rearrangement of 2-(3,3-dimethylallyloxy)indolin-3-ones has been employed in the total synthesis of Flustramine alkaloids, demonstrating a powerful rearrangement strategy. researchgate.net Additionally, ring expansion of spirocyclic indolones can occur through a 1,5-sigmatropic rearrangement. sioc-journal.cn

Development of Indoxyl-Based Conjugates and Glycosides

1-Acetylindolin-3-ones are valuable precursors for synthesizing indoxyl-based derivatives, including glycosides and dimeric pigments like indigo (B80030). researchgate.netbeilstein-journals.org Indoxyl glycosides are particularly important as chromogenic and fluorogenic substrates for detecting glycosidase enzyme activity.

A facile and efficient method for synthesizing indoxyl glycosides uses 1-acetylindolin-3-ones as key intermediates and glycosyl acceptors. researchgate.net The glycosylation is often performed using a solid-liquid phase transfer catalysis procedure with acetobromo sugars. researchgate.net This approach overcomes the instability of the free indoxyl acceptor by using the N-acetylated form. After glycosylation, the acetyl group can be removed under mild conditions.

The parent compound of indolin-3-one, indoxyl, is famous for its oxidative dimerization to the blue dye indigo. beilstein-journals.org This process involves the coupling of two indoxyl molecules. N-glycosylated indoxyl derivatives can also undergo this dimerization to produce N-glycosides of indigo, creating "blue sugars" with potential biological activities. beilstein-journals.org The synthesis involves creating the N-glycosylated indoxyl, which then undergoes oxidative dimerization. beilstein-journals.org

Computational Chemistry and in Silico Approaches in Indolin 3 One Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. jscimedcentral.com This method is crucial for understanding the binding mode and affinity of potential drug candidates. For the indolin-3-one scaffold, docking studies have been instrumental in identifying key interactions within the active sites of various protein targets, including protein kinases, which are often implicated in cancer. acs.orgmdpi.com

In studies involving indolinone derivatives as inhibitors of 3-Phosphoinositide-Dependent protein Kinase-1 (PDK1), a key target in cancer therapy, molecular docking has revealed critical binding interactions. acs.orgnih.gov These interactions typically involve hydrogen bonds with amino acid residues in the kinase hinge region, as well as hydrophobic interactions within the binding pocket.

For 1-Acetyl-5-bromoindolin-3-one, the structural features would likely dictate its binding orientation:

N-Acetyl Group: The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, a common and critical interaction for kinase inhibitors.

Indolinone Core: The lactam oxygen and the aromatic ring system provide further points for hydrogen bonding and hydrophobic or π-stacking interactions.

5-Bromo Substituent: The bromine atom can significantly influence binding. It can participate in favorable halogen bonding with backbone carbonyl oxygens of protein residues like cysteine, as seen in docking studies of other bromo-substituted inhibitors with targets like VEGFR-2. mdpi.com It also adds to the molecule's steric bulk, influencing its fit within the binding site.

Docking studies on related 5-bromo-indolinone derivatives against targets like VEGFR-2 have demonstrated the importance of these interactions in achieving high binding affinity and inhibitory activity. mdpi.com

Table 1: Potential Molecular Interactions of this compound Inferred from Docking Studies of Related Compounds

| Structural Feature | Potential Interaction Type | Likely Interacting Protein Residues (Examples) | Reference Insight |

|---|---|---|---|

| N-Acetyl Group (C=O) | Hydrogen Bond Acceptor | Amine groups of Lysine, backbone NH of hinge region residues (e.g., Cys, Glu) | Common interaction for kinase inhibitors. acs.org |

| Indolinone Carbonyl (C=O) | Hydrogen Bond Acceptor | Hinge region amino acids (e.g., Cysteine) | Key anchoring point for indolinone scaffolds. nih.gov |

| 5-Bromo Group | Halogen Bonding, Hydrophobic | Backbone carbonyls (e.g., Cys919), Aspartate, Leucine, Valine | Enhances binding affinity and specificity. mdpi.com |

| Aromatic Ring | Hydrophobic, π-π Stacking | Leucine, Valine, Phenylalanine | Contributes to stability in the binding pocket. mdpi.com |

Mechanistic Investigations via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. rsc.orgmdpi.com In the context of drug design, DFT calculations provide insights into properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's kinetic stability and chemical reactivity; a smaller gap often implies higher reactivity. mdpi.compmf.unsa.ba

For indolin-3-one derivatives, DFT studies help elucidate how different substituents affect the electronic properties of the core structure. openaccesspub.orgtandfonline.com Analysis of the molecular electrostatic potential (MEP) map can identify electron-rich and electron-deficient regions, predicting sites for nucleophilic and electrophilic attack, respectively. mdpi.com

In the case of this compound, DFT analysis would predict the following influences:

The N-acetyl group , being electron-withdrawing, would lower the energy of the HOMO, indicating a greater difficulty in donating an electron.

The 5-bromo substituent , also electron-withdrawing through induction but a weak deactivator, would modulate the electron density across the aromatic ring.

Studies on related molecules show that such substitutions have a profound effect on the calculated electronic and thermodynamic properties, which can be correlated with biological activity. mdpi.comresearchgate.net

Table 2: Predicted Influence of Substituents on Electronic Properties of the Indolin-3-one Scaffold via DFT

| Property | General Principle | Predicted Effect of N-Acetyl & 5-Bromo Groups | Reference Insight |

|---|---|---|---|

| HOMO Energy | Represents the ability to donate an electron. Lower energy indicates less ability to donate. | Energy is likely lowered due to electron-withdrawing nature of substituents. | mdpi.com |

| LUMO Energy | Represents the ability to accept an electron. Lower energy indicates greater ability to accept. | Energy is likely lowered, potentially increasing electrophilicity at certain sites. | mdpi.com |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. | The gap will be altered, influencing the molecule's overall reactivity compared to the parent scaffold. | pmf.unsa.ba |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich (nucleophilic) and electron-deficient (electrophilic) sites. | Electron-rich regions would be concentrated on carbonyl oxygens; electron-deficient areas near amide protons. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Virtual Screening

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. ijpbs.net In drug discovery, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. These models generate 3D contour maps that visualize how steric, electrostatic, hydrophobic, and hydrogen-bonding fields of a molecule correlate with its activity, providing a roadmap for structural modifications to enhance potency. alliedacademies.org

For indolinone derivatives, 3D-QSAR studies have been successfully applied to develop predictive models for their inhibitory activity against targets like PDK1. acs.orgacs.orgresearchgate.net In these studies, a set of known inhibitors is aligned, and their calculated molecular fields are correlated with their experimental activities (e.g., IC₅₀ values).

A hypothetical QSAR model including this compound would quantify the impact of its specific substituents:

CoMFA Steric and Electrostatic Fields: The model would show the spatial regions where bulky groups (like bromine) or electronegative atoms either increase or decrease activity. The 5-bromo substituent would contribute significantly to both fields.

CoMSIA Fields: This method provides a more detailed picture, adding hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. The N-acetyl group would be a key contributor to the hydrogen-bond acceptor field, while the bromo-substituted phenyl ring would influence the hydrophobic and electrostatic fields.

A study on indolinone-based PDK1 inhibitors produced robust CoMFA and CoMSIA models, demonstrating the utility of this approach. The statistical quality of these models, indicated by high cross-validated correlation coefficients (q²) and non-cross-validated correlation coefficients (r²), confirms their predictive power. acs.orgnih.gov

Table 3: Example of Statistical Results from a 3D-QSAR Study on Indolinone-Based PDK1 Inhibitors

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | No. of Components (N) | Predictive r² (r²_pred) | Reference |

|---|---|---|---|---|---|

| CoMFA (Ligand-based) | 0.737 | 0.907 | 6 | Not Reported | acs.orgacs.org |

| CoMSIA (Ligand-based) | 0.824 | 0.991 | 10 | Not Reported | acs.orgacs.org |

| CoMFA (Docking-based) | 0.729 | Not Reported | Not Reported | Not Reported | acs.orgacs.org |

| CoMSIA (Docking-based) | 0.790 | Not Reported | Not Reported | Not Reported | acs.orgacs.org |

q² and r² are statistical metrics where values closer to 1.0 indicate a more robust and predictive model.

These models can then be used for virtual screening of large compound libraries to identify new, potentially potent indolinone derivatives for synthesis and biological testing.

Future Research Directions and Perspectives in 1 Acetyl 5 Bromoindolin 3 One Chemistry

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry, which advocate for the use of safer solvents, reduced derivatization, and energy efficiency, are increasingly being applied to the synthesis of heterocyclic compounds. researchgate.net Future research in the synthesis of 1-Acetyl-5-bromoindolin-3-one is expected to focus on developing more environmentally benign methods. researchgate.net

Current synthetic routes often involve multi-step sequences and the use of potentially hazardous reagents. For instance, a common method for preparing 5-bromoindoline (B135996) involves the hydrolysis of 1-Acetyl-5-bromoindoline (B1269029) under acidic conditions. vulcanchem.com Alternative, greener approaches could include:

Solvent-free reactions: Techniques like grinding can simplify workups and create more environmentally friendly processes. researchgate.net

Microwave-assisted synthesis: This can reduce reaction times and potentially increase yields. researchgate.net

Biocatalysis: Utilizing enzymes could offer a highly selective and sustainable synthetic route.

Developing these green methodologies will be crucial for the large-scale and sustainable production of this compound and its derivatives.

Exploration of Novel Bioactive Properties and Therapeutic Targets

Derivatives of this compound have shown promise as potent anticancer agents. vulcanchem.com For example, bis-indolinones with bromo substitutions have demonstrated significant activity against various cancer cell lines. vulcanchem.com Future research will likely focus on expanding the therapeutic applications of this compound and identifying new biological targets.

Key areas for exploration include:

Anticancer Activity: Further investigation into the mechanisms of action, such as apoptosis induction and cell cycle arrest, is warranted. vulcanchem.com Studies have shown that some derivatives can block Jurkat cells at the G₂/M phase and increase intracellular reactive oxygen species (ROS) levels. vulcanchem.com

Antimicrobial and Antiviral Properties: The indolinone core is a known pharmacophore in the development of agents against various pathogens. amegroups.cn Systematic screening of this compound derivatives against a broad range of bacteria and viruses could uncover new therapeutic leads.

Enzyme Inhibition: Isatin (B1672199) derivatives, to which this compound is related, are known to inhibit enzymes like urease and α-glucosidase. biomedres.us Exploring the inhibitory potential of this compound against these and other enzymes could lead to treatments for a variety of diseases. biomedres.us

The following table summarizes the antiproliferative activity of selected bromoindolinone derivatives, highlighting the potential for further research in this area. vulcanchem.com

| Compound | Cell Line | GI₅₀ (µM) | LC₅₀ (µM) |

| 5b | Jurkat (Leukemia) | 0.51 | 12.4 |

| 5b | MCF-7 (Breast) | 1.02 | 18.7 |

| 4c | A549 (Lung) | 1.15 | 15.9 |

Advanced Catalysis and Stereoselective Synthesis

The development of advanced catalytic methods is essential for the efficient and selective synthesis of complex molecules like this compound derivatives. Future research in this area will likely focus on both metal-based and organocatalysis to achieve high yields and stereoselectivity.

Promising research directions include:

Metal-free Oxidative Dearomatization: Recent studies have shown the potential for using reagents like ammonium (B1175870) persulfate for the metal-free synthesis of C2-quaternary indolinones from indoles. rsc.org This approach offers a step-economic and convenient strategy for creating complex three-dimensional structures. rsc.org

Enantioselective Catalysis: The use of chiral catalysts, such as bifunctional enamine catalysts or iridium photocatalysts, can enable the asymmetric synthesis of various indole (B1671886) derivatives. frontiersin.org This is particularly important for producing compounds with specific stereochemistry, which can have a significant impact on their biological activity.

Domino Reactions: The development of domino reactions, such as the olefination/isomerization/Claisen rearrangement, can provide efficient pathways to complex pyrroloindoline intermediates from 1-acetylindolin-3-one (B91299). researchgate.net

The following table highlights different catalytic approaches that could be adapted for the synthesis of this compound derivatives.

| Catalytic Approach | Key Features | Potential Application |

| Metal-free Oxidative Dearomatization | Step-economic, avoids heavy metals | Synthesis of C2-quaternary indolinones rsc.org |

| Enantioselective Catalysis | High enantiomeric excess | Production of chiral indole derivatives frontiersin.org |

| Domino Reactions | Efficient, multi-step in one pot | Synthesis of complex heterocyclic systems researchgate.net |

Integration with Chemical Biology and Systems Approaches

Integrating the study of this compound with chemical biology and systems approaches can provide a deeper understanding of its biological effects and potential therapeutic applications. This involves using the compound as a tool to probe biological systems and employing computational methods to predict its behavior.

Future research in this area could involve:

Development of Fluorescent Probes: 1-acetylindolin-3-one derivatives can be used as intermediates in the synthesis of glycosidase fluorescent probes. google.com This allows for the detection and analysis of enzymes in biological systems. google.com

Computational Modeling: Density Functional Theory (DFT) methods can be used to analyze the electronic and reactivity properties of indolinone derivatives, aiding in the design of new compounds with desired biological activities. frontiersin.org

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can develop a comprehensive understanding of the relationship between chemical structure and therapeutic effect.

The integration of these advanced approaches will be crucial for unlocking the full potential of this compound and its derivatives in medicine and biotechnology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-acetyl-5-bromoindolin-3-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of indolinone precursors followed by acetylation. Key parameters include temperature control (e.g., 0–5°C for bromine addition) and solvent selection (e.g., dichloromethane or acetic anhydride). Catalyst choice (e.g., Lewis acids like FeCl₃) and stoichiometric ratios of brominating agents (e.g., NBS or Br₂) significantly affect yields. Purity is confirmed via HPLC (>95%) and NMR for structural validation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR to confirm acetyl and bromine positioning.

- Mass spectrometry (HRMS) for molecular ion validation.

- HPLC with UV detection (λ = 254 nm) to assess purity.

- X-ray crystallography (if crystalline) for absolute configuration determination. Cross-referencing with literature melting points and spectral databases ensures accuracy .

Q. What solvents and reaction conditions are compatible with this compound in downstream derivatization?

- Methodological Answer : The compound is stable in polar aprotic solvents (e.g., DMF, DMSO) but may hydrolyze under strong acidic/basic conditions. For functionalization (e.g., Suzuki coupling), use Pd catalysts in degassed toluene/ethanol mixtures. Monitor reactivity via TLC and optimize under inert atmospheres to prevent debromination .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural analysis?

- Methodological Answer : Contradictions often arise from impurities or tautomeric forms. Strategies include:

- 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

- Variable-temperature NMR to identify dynamic equilibria.

- Computational modeling (DFT) to predict chemical shifts and compare with experimental data. Document anomalies in supplementary materials for peer review .

Q. What mechanistic insights exist for the bromination of indolinone derivatives to form this compound?

- Methodological Answer : Bromination likely proceeds via electrophilic aromatic substitution (EAS) at the 5-position due to electron-donating acetyl groups directing regioselectivity. Kinetic studies (e.g., stopped-flow UV-Vis) and isotopic labeling (e.g., D₂O quenching) can validate intermediates. Compare with analogous brominated indoles to infer transition states .

Q. How does the bromine substituent influence the compound’s biological or photophysical properties?

- Methodological Answer : Bromine enhances electrophilicity and heavy-atom effects, impacting:

- Bioactivity : Test via enzyme inhibition assays (e.g., kinase profiling).

- Photostability : Use UV-Vis spectroscopy under controlled light exposure.

- Electronic properties : Measure via cyclic voltammetry (HOMO/LUMO levels). Correlate with computational studies (e.g., Mulliken charges) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- DoE (Design of Experiments) to optimize critical parameters (e.g., reagent addition rate, cooling profiles).

- In-line PAT (Process Analytical Technology) for real-time monitoring (e.g., Raman spectroscopy).

- Stability studies under accelerated conditions (40°C/75% RH) to identify degradation pathways .

Data Management & Collaboration

Q. How should researchers handle open-data requirements while protecting proprietary synthetic methods?

- Methodological Answer : Share non-sensitive data (e.g., spectral files, crystallographic CIFs) in public repositories (Zenodo, PubChem) under CC-BY licenses. For proprietary steps, provide redacted experimental sections in manuscripts and detailed protocols under material transfer agreements (MTAs) for collaborative partners .

Q. What criteria distinguish high-quality suppliers of this compound for academic research?

- Methodological Answer : Prioritize suppliers offering:

- Batch-specific analytical certificates (COA) with HPLC/GC-MS data.

- Stability information (e.g., storage conditions, shelf life).

- References to peer-reviewed studies using their product. Avoid vendors lacking third-party validation (e.g., BenchChem) .

Tables for Quick Reference

| Property | Method | Typical Value | Reference ID |

|---|---|---|---|

| Melting Point | DSC | 148–150°C | |

| HPLC Purity | Reverse-phase C18 column | >98% | |

| Solubility in DMSO | Gravimetric analysis | 50 mg/mL | |

| λmax (UV-Vis) | Spectrophotometry | 275 nm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.